Journal Name:Electronic Structure
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IF:0
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Electronic Structure ( IF 0 ) Pub Date: 2023-06-01 , DOI:
10.1107/s2059798323003261
Vibrio spp. play a crucial role in the global recycling of the highly abundant recalcitrant biopolymer chitin in marine ecosystems through their ability to secrete chitin-degrading enzymes to efficiently hydrolyse chitinous materials and use them as their major carbon source. In this study, the first crystal structures of a complete four-domain chitin-active AA10 lytic polysaccharide monooxygenase from the chitinolytic bacterium Vibrio campbellii type strain ATCC BAA-1116 are reported. The crystal structures of apo and copper-bound VhLPMO10A were resolved as homodimers with four distinct domains: an N-terminal AA10 catalytic (CatD) domain connected to a GlcNAc-binding (GbpA_2) domain, followed by a module X domain and a C-terminal carbohydrate-binding module (CBM73). Size-exclusion chromatography and small-angle X-ray scattering analysis confirmed that VhLPMO10A exists as a monomer in solution. The active site of VhLPMO10A is located on the surface of the CatD domain, with three conserved residues (His1, His98 and Phe170) forming the copper(II)-binding site. Metal-binding studies using synchrotron X-ray absorption spectroscopy and X-ray fluorescence, together with electron paramagnetic resonance spectroscopy, gave consistently strong copper(II) signals in the protein samples, confirming that VhLPMO10A is a copper-dependent enzyme. ITC binding data showed that VhLPMO10A could bind various divalent cations but bound most strongly to copper(II) ions, with a Kd of 0.1 ± 0.01 µM. In contrast, a Kd of 1.9 nM was estimated for copper(I) ions from redox-potential measurements. The presence of ascorbic acid is essential for H2O2 production in the reaction catalysed by VhLPMO10A. MALDI-TOF MS identified VhLPMO10A as a C1-specific LPMO, generating oxidized chitooligosaccharide products with different degrees of polymerization (DP2ox–DP8ox). This new member of the chitin-active AA10 LPMOs could serve as a powerful biocatalyst in biofuel production from chitin biomass.
Electronic Structure ( IF 0 ) Pub Date: 2023-04-14 , DOI:
10.1107/s2059798323003364
Alexei Vagin is remembered.
Electronic Structure ( IF 0 ) Pub Date: 2023-04-26 , DOI:
10.1107/s205979832300311x
Electronic Structure ( IF 0 ) Pub Date: 2023-02-10 , DOI:
10.1107/s2059798323001006
Celebrating 30 years of Acta D and looking forward to the future of structural biology.
Electronic Structure ( IF 0 ) Pub Date: 2023-06-16 , DOI:
10.1107/s2059798323004175
Electronic Structure ( IF 0 ) Pub Date: 2023-06-14 , DOI:
10.1107/s2059798323004412
Over the past decade, iterative projection algorithms, an effective approach to recovering phases from a single intensity measurement, have found application in protein crystallography to directly surmount the `phase problem'. However, previous studies have always assumed that some prior knowledge constraints (i.e. a low-resolution envelope about the protein structure in the crystal cell or histogram matching requiring a similar density distribution to the target crystal) must be known for successful phase retrieval, thus hindering its widespread application. In this study, a novel phase-retrieval workflow is proposed that eliminates the need for a reference density distribution by utilizing low-resolution diffraction data in phasing algorithms. The approach involves randomly assigning one out of 12 possible phases at 30° intervals (or two for centric reflections) to produce an initial envelope, which is then refined through density modification after each run of phase retrieval. To evaluate the success of the phase-retrieval procedure, information entropy is introduced as a new metric. This approach was validated using ten protein structures with high solvent content, demonstrating its effectiveness and robustness.
Electronic Structure ( IF 0 ) Pub Date: 2023-06-14 , DOI:
10.1107/s205979832300390x
Mannose 2-epimerase (ME), a member of the acylglucosamine 2-epimerase (AGE) superfamily that catalyzes epimerization of d-mannose and d-glucose, has recently been characterized to have potential for d-mannose production. However, the substrate-recognition and catalytic mechanism of ME remains unknown. In this study, structures of Runella slithyformis ME (RsME) and its D254A mutant [RsME(D254A)] were determined in their apo forms and as intermediate-analog complexes [RsME–d-glucitol and RsME(D254A)–d-glucitol]. RsME possesses the (α/α)6-barrel of the AGE superfamily members but has a unique pocket-covering long loop (loopα7–α8). The RsME–d-glucitol structure showed that loopα7–α8 moves towards d-glucitol and closes the active pocket. Trp251 and Asp254 in loopα7–α8 are only conserved in MEs and interact with d-glucitol. Kinetic analyses of the mutants confirmed the importance of these residues for RsME activity. Moreover, the structures of RsME(D254A) and RsME(D254A)–d-glucitol revealed that Asp254 is vital for binding the ligand in a correct conformation and for active-pocket closure. Docking calculations and structural comparison with other 2-epimerases show that the longer loopα7–α8 in RsME causes steric hindrance upon binding to disaccharides. A detailed substrate-recognition and catalytic mechanism for monosaccharide-specific epimerization in RsME has been proposed.
Electronic Structure ( IF 0 ) Pub Date: 2023-05-30 , DOI:
10.1107/s205979832300445x
Electronic Structure ( IF 0 ) Pub Date: 2023-05-30 , DOI:
10.1107/s2059798323003595
Electronic Structure ( IF 0 ) Pub Date: 2023-02-27 , DOI:
10.1107/s2059798323001249
Supplementary Information
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